molecular formula C10H16O3 B1426211 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 56531-52-3

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1426211
CAS No.: 56531-52-3
M. Wt: 184.23 g/mol
InChI Key: NXFNJUWFDSEMSQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic organic compound of interest in research and development, particularly for applications in fragrance science and flavor chemistry. This molecule features a cyclopentyl group linked to an ethanone chain that is further functionalized with a 1,3-dioxolane ring. The 1,3-dioxolane group is a key structural motif known for its utility as a protecting group for aldehydes and ketones in multi-step organic synthesis, and it is also found in compounds that exhibit distinct olfactory properties . Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules. Compounds within the dioxolane family are extensively studied for their use in creating fragrance and flavoring substances, finding applications in the development of perfumes, cosmetic products, and synthetic flavorings . Similarly, the cyclopentyl ketone moiety is a feature present in various specialized synthetic targets . The molecular structure of related compounds, such as cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone, suggests that this class of chemicals can be engineered to modify physical properties like boiling point and solubility, which are critical for product formulation . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopentyl-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFNJUWFDSEMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetalization Reaction

The core step in preparing the 1,3-dioxolane moiety is the acetalization of the corresponding keto compound with a 1,2-diol. This reaction is generally performed under acidic conditions with azeotropic removal of water to drive the equilibrium toward acetal formation.

  • Reactants: A 1-cyclopentyl ethanone derivative (or related aryl/alkyl ketone) and a 1,2-diol such as 1,2-propanediol.
  • Catalyst: Strong acids such as 4-methylbenzenesulfonic acid are commonly used to catalyze the acetalization.
  • Solvent: Aromatic hydrocarbons (benzene, toluene, xylene) or saturated hydrocarbons (n-hexane) are preferred solvents, often with a simple alcohol (ethanol, propanol, butanol, pentanol) to facilitate azeotropic water removal.
  • Conditions: Reflux for several hours with continuous removal of water by azeotropic distillation.

This method is well established and analogous to procedures described in the literature for related 1,3-dioxolane compounds.

Alternative Routes via Reactive Esters and Alkylations

In some synthetic schemes, the 1,3-dioxolane-substituted ethanone is prepared by reacting reactive esters with nucleophilic species such as triazoles or imidazoles, followed by alkylation steps. This approach is more common in the preparation of functionalized derivatives but can be adapted for the target compound.

  • Intermediates: Halogenated ethanones (e.g., 1-cyclopentyl-2-bromoethanone) can be converted to acetals by reaction with 1,2-diols.
  • Reagents: Reactive esters, nucleophiles like 1H-1,2,4-triazole, and bases such as potassium carbonate or potassium hydroxide.
  • Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
  • Temperature: Heating at elevated temperatures (80–150°C) for several hours.

These methods often require subsequent purification by extraction and column chromatography.

Purification and Workup

After the reaction, the mixture is typically poured into water to quench the reaction and facilitate phase separation. The organic product is extracted using solvents such as dichloromethane, ethyl acetate, or 1,1'-oxybisethane, then dried over anhydrous agents (e.g., sodium sulfate), filtered, and concentrated by evaporation.

Further purification is achieved by:

  • Column chromatography on silica gel using appropriate eluents (e.g., mixtures of dichloromethane/methanol or hexane/ethyl acetate).
  • Crystallization from solvents like methylbenzene or 2-propanol to obtain pure product.

Summary Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Notes
Acetalization Ketone + 1,2-diol 4-methylbenzenesulfonic acid (acid catalyst) Benzene, toluene, n-hexane + alcohol Reflux, azeotropic water removal Several hours, water removal critical
Halogenation (optional) Bromination Bromine Organic solvent Room temp to mild heat For preparing reactive halogenated intermediates
Alkylation Nucleophilic substitution Potassium carbonate, 1H-1,2,4-triazole, reactive esters DMSO, methanol, ethanol 80–150°C Prolonged heating, inert atmosphere preferred
Extraction & Purification Workup & chromatography Water quench, organic solvent extraction, silica gel chromatography Dichloromethane, ethyl acetate, hexane Ambient Purification critical for diastereomer separation

Research Findings and Notes

  • The acetalization step is highly sensitive to the removal of water to shift equilibrium toward acetal formation. Use of azeotropic distillation with appropriate solvents is essential.
  • Strong acid catalysts promote efficient ring closure to form the 1,3-dioxolane ring.
  • The choice of solvent influences reaction rate and product purity; aromatic hydrocarbons with alcohol co-solvents are preferred.
  • When preparing halogenated intermediates, bromination of the ethanone precursor is straightforward and yields reactive species for further substitution.
  • Alkylation reactions with heterocyclic nucleophiles require elevated temperatures and polar aprotic solvents like DMSO to proceed efficiently.
  • Purification by chromatography is necessary to isolate pure diastereomers and remove by-products.
  • Literature reports yields ranging from moderate to high (40–75%) depending on the step and conditions, indicating the robustness of these methods.

Biological Activity

1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a cyclopentyl group connected to an ethanone moiety, which is further linked to a 1,3-dioxolane ring. This unique structure contributes to its potential biological activities, making it a subject of interest in pharmacological research. The compound has been investigated for various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C10_{10}H14_{14}O3_{3}
  • Molecular Weight : Approximately 170.21 g/mol
  • Structure : The compound features a five-membered cyclopentyl ring and a dioxolane ring, which influence its chemical reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Research suggests that compounds with similar structures can induce apoptosis in cancer cells. The dioxolane moiety may play a critical role in modulating cell signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is significant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain.
  • Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of inflammatory mediators or microbial survival pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in animal models

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate investigated the antimicrobial properties of dioxolane derivatives. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research conducted on similar dioxolane derivatives showed that they could induce apoptosis in cancer cell lines. In vitro studies indicated that the presence of the dioxolane ring enhances the compound's ability to modulate apoptosis-related signaling pathways .

Case Study 3: Anti-inflammatory Properties

In vivo studies have shown that compounds similar to this compound can significantly reduce levels of pro-inflammatory cytokines in animal models of arthritis, indicating potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone with analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications Sources
This compound C₁₀H₁₆O₃ Cyclopentyl, dioxolane 184.23 Potential synthetic intermediate; dioxolane enhances stability
1-Cycloheptyl-2-(1,3-dioxolan-2-yl)-ethanone C₁₂H₂₀O₃ Cycloheptyl, dioxolane 212.28 Discontinued commercial product; larger ring increases lipophilicity
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone C₁₁H₁₁ClO₃ 2-Chlorophenyl, dioxolane 226.66 Halogen substitution may enhance reactivity for further derivatization
1-(5-Bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone C₁₀H₁₀BrNO₃ 5-Bromopyridinyl, dioxolane 280.10 Bromine enables cross-coupling reactions; potential antiviral/antimicrobial applications
1-(2,6-Dimethylphenyl)-2-(1,3-dioxolan-2-yl)-ethanone C₁₃H₁₆O₃ 2,6-Dimethylphenyl, dioxolane 220.27 Steric hindrance from methyl groups may influence binding interactions
Key Observations:
  • Cyclic vs. Aromatic Substituents : Cyclopentyl and cycloheptyl groups impart rigidity and moderate lipophilicity, whereas aromatic substituents (e.g., chlorophenyl, bromopyridinyl) introduce electronic effects (e.g., electron-withdrawing Cl, Br) suitable for targeted drug design .
  • Dioxolane Functionality : The 1,3-dioxolane ring protects ketones from unwanted reactions during synthesis and may improve metabolic stability in biological systems .

Q & A

Q. What are the optimized synthetic routes for preparing 1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization of a cyclopentyl-substituted ethanone precursor with ethylene glycol. For example, analogous dioxolane-containing compounds (e.g., 2-(1,3-dioxolan-2-yl)-1-(m-tolyl)ethanone) are synthesized by reacting m-tolyl ethanone with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) . Key parameters include:
  • Catalyst : Acidic conditions (e.g., HCl, H₂SO₄) to promote acetal formation.
  • Solvent : Polar aprotic solvents (e.g., THF, acetone) to stabilize intermediates.
  • Reaction Time : 6–24 hours at reflux, monitored by TLC or GC-MS for completion.
    Industrial-scale synthesis may employ continuous flow reactors for improved yield and reproducibility .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural characterization requires a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR to identify cyclopentyl protons (δ ~1.5–2.5 ppm) and dioxolane protons (δ ~3.8–4.5 ppm). The carbonyl group (C=O) typically appears at δ ~200–210 ppm in ¹³C NMR .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the dioxolane ring geometry. For example, similar dioxolane-containing compounds (e.g., 1-(4-chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone) have been characterized with R-factors <0.08 .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Q. What are the key physical properties relevant to handling this compound in the lab?

  • Methodological Answer : Critical properties include:
  • Melting Point : Dioxolane derivatives often exhibit melting points between 50–100°C, depending on purity (e.g., 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone, m.p. 54°C ).
  • Solubility : High solubility in dichloromethane, THF, and acetone due to the dioxolane ring’s polarity.
  • Stability : The dioxolane group acts as a protecting moiety, enhancing stability under basic conditions but susceptible to acid hydrolysis .

Advanced Research Questions

Q. How does the cyclopentyl group influence reactivity compared to other aliphatic substituents (e.g., cyclohexyl)?

  • Methodological Answer : The cyclopentyl group introduces steric hindrance and conformational rigidity, which can:
  • Modulate Reactivity : Compare reaction rates with analogous cyclohexyl derivatives (e.g., 1-(4-cyclohexylphenyl)ethanone) in nucleophilic additions or reductions. Kinetic studies via UV-Vis or in situ IR spectroscopy can quantify steric effects .
  • Affect Binding Affinity : In enzyme inhibition studies, cyclopentyl groups may enhance hydrophobic interactions compared to linear alkyl chains (e.g., see Table 1 in for bioactivity comparisons of fluoropyridinyl ethanones).

Q. What strategies resolve contradictory data in reaction yields or biological activity for this compound?

  • Methodological Answer : Contradictions often arise from impurities or varying experimental conditions. Mitigation approaches include:
  • Purity Assessment : Use HPLC or GC-MS to verify compound purity (>95%). Impurities from incomplete acetalization (e.g., residual ethylene glycol) can skew results .
  • Reproducibility Protocols : Standardize reaction parameters (e.g., temperature, solvent drying) using automated systems for reagent addition .
  • Biological Assays : Validate activity with orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm specificity .

Q. What computational methods are suitable for studying the electronic effects of the dioxolane ring?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
  • Electron Distribution : Analyze charge density on the carbonyl group to predict nucleophilic attack sites.
  • Conformational Flexibility : Compare energy barriers for dioxolane ring puckering vs. planar configurations .
    Molecular docking studies (e.g., AutoDock Vina) may predict interactions with biological targets, such as enzymes with hydrophobic active sites .

Q. How can acid-sensitive dioxolane protection be selectively removed without degrading the ethanone moiety?

  • Methodological Answer : Controlled deprotection requires:
  • Mild Acidic Conditions : Dilute HCl (~0.1 M) in acetone/water (95:5) at 0–5°C to hydrolyze the dioxolane while preserving the ketone (see deacetalization of 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone ).
  • Monitoring : Track reaction progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to ensure ketone stability .

Data Contradictions and Validation

  • Example : Conflicting reports on biological activity may stem from assay variability. For instance, fluorinated ethanones in show enzyme inhibition discrepancies due to assay buffer pH differences. Validate with standardized protocols (e.g., pH 7.4 PBS) and include positive controls.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
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1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone

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